molecular formula C15H13ClO3 B6372513 MFCD18313469 CAS No. 1261978-17-9

MFCD18313469

Cat. No.: B6372513
CAS No.: 1261978-17-9
M. Wt: 276.71 g/mol
InChI Key: YBGKXOITENLOOT-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD18313469” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD18313469” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperatures and pressures.

    Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include:

    Temperature Control: Maintaining an optimal temperature range to ensure the reaction proceeds efficiently.

    Pressure Regulation: Using pressurized systems to enhance reaction rates.

    Catalysts: Employing catalysts to lower activation energy and increase reaction speed.

Chemical Reactions Analysis

Types of Reactions

The compound “MFCD18313469” undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield different products.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound “MFCD18313469” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD18313469” exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. Key aspects include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.

Properties

IUPAC Name

methyl 2-chloro-5-(3-hydroxy-4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-13(16)12(7-10)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGKXOITENLOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684038
Record name Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-17-9
Record name Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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